2-Chloro-3-(4-chlorophenyl)propanal
CAS No.: 99846-92-1
Cat. No.: VC8336998
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99846-92-1 |
|---|---|
| Molecular Formula | C9H8Cl2O |
| Molecular Weight | 203.06 g/mol |
| IUPAC Name | 2-chloro-3-(4-chlorophenyl)propanal |
| Standard InChI | InChI=1S/C9H8Cl2O/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,6,9H,5H2 |
| Standard InChI Key | MEOIKCIMZLZUQL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(C=O)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1CC(C=O)Cl)Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound’s structure features a propanal chain (CH₂-CHO) with a chlorine atom at the second carbon and a 4-chlorophenyl group at the third carbon. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₈Cl₂O | |
| Molecular weight | 203.06 g/mol | |
| Purity | ≥95% | |
| Density | Not reported | — |
| Boiling point | Not reported | — |
| Melting point | Not reported | — |
The absence of density, boiling point, and melting point data in available literature highlights gaps in its characterization, likely due to its discontinued status . Comparatively, the related compound 3-(4-chlorophenyl)propanal (CAS: 75677-02-0) has a density of 1.139 g/cm³ and a boiling point of 238.6°C , suggesting that the additional chlorine in 2-Chloro-3-(4-chlorophenyl)propanal may increase molecular weight and polarity while altering physical properties.
Spectroscopic Data
While specific spectroscopic data (e.g., NMR, IR) for this compound are unavailable, analogs like 3-(4-chlorophenyl)propanal exhibit distinct absorption bands in IR spectra for the aldehyde group (~1720 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) . Such features likely persist in 2-Chloro-3-(4-chlorophenyl)propanal, with modifications due to the additional chlorine substituent.
Synthesis and Industrial Production
Industrial Challenges
The discontinuation of 2-Chloro-3-(4-chlorophenyl)propanal by suppliers like CymitQuimica implies challenges in scaling production, potentially due to:
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Regulatory hurdles: Strict controls on chlorinated compounds.
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Economic factors: Low demand relative to synthesis costs.
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Safety concerns: Handling reactive aldehydes and chlorinated intermediates.
Applications in Research
Role as a Synthetic Intermediate
As a small-molecule scaffold, this compound’s aldehyde group enables participation in condensation reactions (e.g., formation of Schiff bases) and nucleophilic additions. Its chlorinated aromatic ring enhances electron-withdrawing effects, potentially stabilizing reactive intermediates in heterocyclic synthesis.
Pharmaceutical Relevance
Chlorinated aldehydes are precursors in drug discovery, particularly for antimicrobial and anti-inflammatory agents. For example, structurally similar compounds inhibit enzymes like aldose reductase, a target in diabetic complication therapies . While direct studies on 2-Chloro-3-(4-chlorophenyl)propanal are lacking, its scaffold could be modified to explore bioactivity.
Comparative Analysis with Related Compounds
The table below contrasts 2-Chloro-3-(4-chlorophenyl)propanal with its non-chlorinated and mono-chlorinated analogs:
The additional chlorine in 2-Chloro-3-(4-chlorophenyl)propanal increases molecular weight and lipophilicity, potentially enhancing binding affinity in biological systems.
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